N-Hydroxy-5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophene-2-Carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide involves multiple steps. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a histone deacetylase inhibitor, which could have implications for cancer therapy . In medicine, it is being explored for its potential to modulate gene expression and treat various diseases . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide involves its interaction with histone deacetylase 4 (HDAC4) . By inhibiting HDAC4, this compound can modulate chromatin structure and gene expression . This inhibition can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . The molecular targets and pathways involved in this mechanism are still being investigated .
Comparison with Similar Compounds
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide is unique due to its specific structure and mechanism of action . Similar compounds include other phenylimidazoles and thiophene carboxamides, which share some structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its ability to inhibit HDAC4 and modulate gene expression, which sets it apart from other related compounds .
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-hydroxy-5-(3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c23-17(20-25)14-6-7-15(26-14)18(24)21-8-9-22-13(10-19-16(22)11-21)12-4-2-1-3-5-12/h1-7,10,25H,8-9,11H2,(H,20,23) |
InChI Key |
SMSIXMLQOONOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1C(=O)C4=CC=C(S4)C(=O)NO |
Origin of Product |
United States |
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